molecular formula C16H10Br2N2O3 B4943613 4-(3,5-dibromo-2-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione

4-(3,5-dibromo-2-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione

Cat. No. B4943613
M. Wt: 438.07 g/mol
InChI Key: FLBVPMBNCPKOPW-KPKJPENVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,5-dibromo-2-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione, also known as DBHB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. DBHB is a derivative of pyrazolidinedione and has a unique molecular structure that allows it to interact with biological systems in various ways.

Mechanism of Action

The mechanism of action of 4-(3,5-dibromo-2-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione is not fully understood, but it is believed to involve multiple pathways. 4-(3,5-dibromo-2-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione has been shown to interact with various proteins and enzymes in the body, including kinases, transcription factors, and receptors. These interactions can lead to changes in gene expression, signaling pathways, and cellular processes.
Biochemical and Physiological Effects:
4-(3,5-dibromo-2-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione has been shown to have various biochemical and physiological effects in the body. In cancer research, 4-(3,5-dibromo-2-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione has been shown to inhibit angiogenesis, induce apoptosis, and inhibit cell proliferation. In inflammation research, 4-(3,5-dibromo-2-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In neurodegenerative disease research, 4-(3,5-dibromo-2-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione has been shown to protect neurons from oxidative stress and improve cognitive function.

Advantages and Limitations for Lab Experiments

4-(3,5-dibromo-2-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, 4-(3,5-dibromo-2-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione also has limitations such as its low bioavailability and potential toxicity at high doses. These limitations need to be considered when designing experiments and interpreting results.

Future Directions

There are several future directions for 4-(3,5-dibromo-2-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione research. One direction is to investigate the potential of 4-(3,5-dibromo-2-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione in combination with other drugs or therapies for cancer, inflammation, and neurodegenerative diseases. Another direction is to explore the structure-activity relationship of 4-(3,5-dibromo-2-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione and develop more potent derivatives. Additionally, more research is needed to understand the mechanism of action of 4-(3,5-dibromo-2-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione and its potential toxicity in vivo.
Conclusion:
In conclusion, 4-(3,5-dibromo-2-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. 4-(3,5-dibromo-2-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione can be synthesized through a simple reaction and has been extensively studied in various fields of research. 4-(3,5-dibromo-2-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione has multiple mechanisms of action and can have various biochemical and physiological effects in the body. Although 4-(3,5-dibromo-2-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione has several advantages for lab experiments, its limitations need to be considered. There are several future directions for 4-(3,5-dibromo-2-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione research, including investigating its potential in combination with other drugs or therapies and developing more potent derivatives.

Synthesis Methods

4-(3,5-dibromo-2-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione can be synthesized through a simple reaction between 3,5-dibromo-2-hydroxybenzaldehyde and 1-phenyl-3,5-pyrazolidinedione. The reaction is carried out in the presence of a catalyst and under controlled conditions. The yield of 4-(3,5-dibromo-2-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione can be improved by optimizing the reaction parameters such as temperature, solvent, and reaction time.

Scientific Research Applications

4-(3,5-dibromo-2-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione has been extensively studied for its potential therapeutic properties in various fields of research such as cancer, inflammation, and neurodegenerative diseases. In cancer research, 4-(3,5-dibromo-2-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. Inflammation research has shown that 4-(3,5-dibromo-2-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. In neurodegenerative disease research, 4-(3,5-dibromo-2-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione has shown potential in protecting neurons from oxidative stress and improving cognitive function.

properties

IUPAC Name

(4E)-4-[(3,5-dibromo-2-hydroxyphenyl)methylidene]-1-phenylpyrazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Br2N2O3/c17-10-6-9(14(21)13(18)8-10)7-12-15(22)19-20(16(12)23)11-4-2-1-3-5-11/h1-8,21H,(H,19,22)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLBVPMBNCPKOPW-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=C(C(=CC(=C3)Br)Br)O)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C/C3=C(C(=CC(=C3)Br)Br)O)/C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Br2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,5-Dibromo-2-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione

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